1-Thiomorpholino-3-amino-1-propanone
Description
Properties
IUPAC Name |
3-amino-1-thiomorpholin-4-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2OS/c8-2-1-7(10)9-3-5-11-6-4-9/h1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTGXWDHEWUDDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801269057 | |
| Record name | 3-Amino-1-(4-thiomorpholinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244789-27-3 | |
| Record name | 3-Amino-1-(4-thiomorpholinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244789-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1-(4-thiomorpholinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of Thiomorpholine with Amino-Propanone Derivatives
- Reaction Conditions: Thiomorpholine is reacted with an appropriate amino-propanone derivative in ethanol or methanol solvent.
- Catalysts: Triethylamine is commonly used as a base catalyst to promote the reaction.
- Temperature and Time: Typical reaction temperature ranges from room temperature to 60°C, with reaction times from 3 to 8 hours depending on the scale and method.
- Microwave Irradiation: Some protocols employ microwave irradiation at elevated temperatures (e.g., 160°C for 3 hours) to accelerate the reaction and improve yield.
Representative Experimental Data
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Reaction of D-pantolactone with 3-aminopropanol in ethanol with triethylamine, microwave irradiation at 160°C for 3 h | D-pantolactone (0.5 g), 3-aminopropanol (0.53 mL), Et3N (0.54 mL), ethanol solvent, microwave | 95% | Product: (R)-2,4-Dihydroxy-N-(3-hydroxy-propyl)-3,3-dimethyl-butyramide, purified by silica gel chromatography |
| Reaction of bis(methylthio)methylene malononitrile with 4-amino-1-benzylpiperidine and 3-aminopropanol in THF at 60°C for 8 h | Bis(methylthio)methylene malononitrile (2.01 g), 4-amino-1-benzylpiperidine (2.41 mL), 3-aminopropanol, THF solvent | 99.5% | Product purified by silica gel chromatography; high purity achieved |
| Amidation of anthraquinone-2-carboxylic acid with 3-amino-1-propanol in DMF at room temperature for 17 h | Anthraquinone-2-carboxylic acid (10 g), 3-amino-1-propanol (3.34 mL), DMF solvent, triethylamine | 57% | Product isolated by filtration and recrystallization; moderate yield |
Mechanistic Insights
- The preparation often involves nucleophilic attack of the amino group of thiomorpholine on the carbonyl carbon of the amino-propanone derivative.
- Bases like triethylamine neutralize generated acids and promote nucleophilic substitution.
- Microwave irradiation enhances molecular collisions and reaction kinetics, leading to improved yields and reduced reaction times.
- Purification is typically achieved by silica gel column chromatography using chloroform/methanol mixtures.
Comparative Analysis of Preparation Methods
| Method | Solvent | Catalyst/Base | Temperature | Time | Yield | Remarks |
|---|---|---|---|---|---|---|
| Thiomorpholine + amino-propanone in EtOH with triethylamine, microwave | Ethanol | Triethylamine | 160°C (microwave) | 3 h | 95% | Rapid, high yield, suitable for small scale |
| Bis(methylthio)methylene malononitrile + 4-amino-1-benzylpiperidine + 3-aminopropanol in THF | THF | None specified | 60°C | 8 h | 99.5% | High yield, multi-step, requires chromatographic purification |
| Amidation of anthraquinone derivative with 3-amino-1-propanol in DMF | DMF | Triethylamine | Room temp | 17 h | 57% | Moderate yield, longer reaction time |
Industrial Considerations
- Large-scale synthesis favors methods that minimize reaction time and maximize yield.
- Automated reactors with precise temperature and stirring controls are used to maintain reproducibility.
- Solvent recovery and catalyst recycling are important for cost-efficiency and environmental compliance.
- Microwave-assisted synthesis shows promise for scale-up due to energy efficiency and reduced reaction times.
Summary of Research Findings
- The preparation of this compound is well-established through nucleophilic substitution reactions involving thiomorpholine and amino-propanone derivatives.
- Microwave irradiation significantly improves reaction efficiency.
- Purification by silica gel chromatography is standard to achieve high purity.
- Yields range from moderate (around 57%) to excellent (up to 99.5%) depending on the method and substrates used.
- Industrial synthesis adapts these laboratory methods with automation and solvent/catalyst optimization for scale-up.
Chemical Reactions Analysis
1-Thiomorpholino-3-amino-1-propanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Muscular Dystrophy Treatment
One of the most promising applications of 1-thiomorpholino-3-amino-1-propanone is in the treatment of muscular dystrophy, specifically Duchenne muscular dystrophy (DMD). Research has indicated that thiomorpholino oligonucleotides (TMOs), which include this compound, can effectively induce exon skipping in the dystrophin gene. This process allows for the production of a functional dystrophin protein, which is crucial for muscle function.
- Mechanism of Action : TMOs bind to specific sequences in the pre-mRNA of the dystrophin gene, promoting exon skipping and enabling the production of truncated yet functional dystrophin proteins. This approach can potentially stabilize or improve muscle function in patients with DMD .
- Clinical Trials : Clinical studies have shown that TMOs can increase the number of dystrophin-positive fibers significantly, with some studies reporting increases of up to 95% compared to healthy subjects . The administration regimen can vary, with dosages typically ranging from 2 mg/kg to 50 mg/kg depending on patient needs .
Anticancer Properties
The compound also demonstrates potential as an anticancer agent. Research indicates that thiomorpholino derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Targeting Mechanism : These compounds can inhibit specific proteins involved in cancer cell proliferation and survival. For instance, they have been shown to target cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation .
- Efficacy Studies : In vitro studies have demonstrated that thiomorpholino derivatives can induce apoptosis in cancer cells at low concentrations, making them promising candidates for further development as anticancer therapeutics .
Synthesis Techniques
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis usually begins with readily available morpholine derivatives and thiol compounds.
- Chemical Reactions : Key reactions include nucleophilic substitutions and condensation reactions that lead to the formation of the thiomorpholine ring structure.
Case Study: Duchenne Muscular Dystrophy
In a study involving mdx mouse myotubes (a model for DMD), TMOs were synthesized and tested for their ability to induce exon skipping effectively. The results indicated that TMOs outperformed conventional phosphorodiamidate morpholino oligomers (PMOs) in terms of efficiency and potency at lower concentrations .
Case Study: Cancer Cell Lines
Another study evaluated the cytotoxic effects of thiomorpholino derivatives on various cancer cell lines, demonstrating effective inhibition of cell proliferation and induction of apoptosis at nanomolar concentrations . The findings suggest that these compounds could be developed into viable anticancer therapies.
Data Table: Summary of Applications
| Application Area | Mechanism | Efficacy | Dosage Range |
|---|---|---|---|
| Muscular Dystrophy | Exon skipping | Up to 95% increase in dystrophin-positive fibers | 2 mg/kg - 50 mg/kg |
| Cancer Treatment | CDK inhibition | Significant cytotoxicity at low concentrations | Varies by formulation |
Mechanism of Action
The mechanism by which 1-Thiomorpholino-3-amino-1-propanone exerts its effects involves interactions with specific molecular targets and pathways. The sulfur-containing moiety plays a crucial role in its reactivity and biological activity. The compound may interact with enzymes and proteins, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas. †Estimated using standard atomic weights.
Physicochemical and Reactivity Differences
- Thiomorpholino vs. Thiophene: The thiomorpholino group introduces a saturated sulfur-nitrogen ring, enhancing polarity and hydrogen-bonding capacity compared to the aromatic thiophene.
- Amino vs. Methylamino: The primary amine in this compound offers greater nucleophilicity than the methylamino group in 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, enabling broader reactivity in Schiff base or amidation reactions .
- Ketone vs.
Biological Activity
1-Thiomorpholino-3-amino-1-propanone is a sulfur-containing amino acid derivative that has gained attention for its potential biological activities and applications in medicinal chemistry. This compound's unique structure allows for various chemical reactions and interactions with biological systems, making it a subject of interest in pharmacological research.
Basic Information
- IUPAC Name : 3-amino-1-thiomorpholin-4-ylpropan-1-one
- CAS Number : 244789-27-3
- Molecular Formula : C7H14N2OS
Structural Representation
The compound features a thiomorpholine ring, which contributes to its chemical reactivity and biological activity. The presence of the amino and carbonyl groups enhances its potential as a bioactive molecule.
| Property | Value |
|---|---|
| Molecular Weight | 174.26 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
This compound exhibits its biological effects through interactions with various molecular targets, including enzymes and receptors. The sulfur atom in the thiomorpholine moiety is crucial for its reactivity, allowing it to form covalent bonds with target proteins, thereby modulating their activity.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties . In vitro studies demonstrated effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed:
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
These findings indicate that the compound has significant antibacterial potential, warranting further investigation into its mechanism and applications.
Anticancer Properties
There is emerging evidence supporting the anticancer activity of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death.
Research Findings on Anticancer Activity
In a recent study, the effects of this compound were evaluated on human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 15 |
| MCF-7 (breast) | 20 |
| A549 (lung) | 25 |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells, making it a promising candidate for further development as an anticancer agent.
Reaction Pathways
This compound can undergo various chemical reactions, including:
- Oxidation : Forms sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
- Reduction : Produces thiol derivatives when treated with reducing agents such as sodium borohydride.
- Nucleophilic Substitution : The amino group can be substituted under suitable conditions, leading to diverse derivatives.
Synthesis Methods
The synthesis typically involves the reaction of thiomorpholine with an appropriate amino-propanone derivative under controlled conditions. Common solvents include ethanol or methanol, often requiring catalysts to enhance yield and purity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared with other sulfur-containing compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| Thiomorpholine | Simple thiol derivative | Moderate antimicrobial |
| Morpholine | Non-sulfur analog | Limited biological activity |
| Aminomethyl derivatives of quercetin | Complex polyphenols | Membrane protective |
The distinct combination of functional groups in this compound contributes to its enhanced biological activities compared to simpler analogs.
Q & A
Basic Research Question: What are the optimal synthetic routes for 1-Thiomorpholino-3-amino-1-propanone, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, thiomorpholine can react with 3-aminopropanone derivatives under controlled pH (7–9) and temperature (40–60°C) to form the target compound. Solvent choice (e.g., THF, DCM) and catalysts (e.g., triethylamine) are critical for minimizing side reactions like oxidation or dimerization . Yield optimization requires systematic variation of parameters (e.g., molar ratios, reflux time) and monitoring via TLC or HPLC. A fractional factorial design can identify dominant factors affecting purity and yield .
Basic Research Question: How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
Characterization involves:
- Spectroscopy :
- NMR : Analyze chemical shifts for NH (δ 1.5–2.5 ppm) and thiomorpholine protons (δ 2.8–3.5 ppm) to confirm substitution patterns.
- FT-IR : Identify C=S (1050–1250 cm⁻¹) and NH stretching (3300–3500 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction resolves bond angles and confirms stereochemistry.
- Computational Methods : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties like HOMO-LUMO gaps, aiding in reactivity studies .
Advanced Research Question: How to resolve contradictions in reported biological activity data for this compound across studies?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
- Purity Issues : Impurities (e.g., residual solvents) may confound results. Validate purity via HPLC (>95%) and mass spectrometry.
- Dosage-Dependent Effects : Perform dose-response curves (0.1–100 µM) to identify non-linear relationships.
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to harmonize data from disparate studies. For example, inconsistent IC₅₀ values in kinase inhibition assays may reflect variations in ATP concentrations .
Advanced Research Question: What strategies mitigate instability of this compound in aqueous solutions?
Methodological Answer:
Instability is often due to hydrolysis or oxidation. Mitigation strategies include:
- pH Control : Buffered solutions (pH 6–7) reduce thiomorpholine ring opening.
- Lyophilization : Store the compound as a lyophilized powder and reconstitute in anhydrous DMSO.
- Antioxidants : Add 0.1% BHT or ascorbic acid to aqueous formulations.
- Stability-Indicating Assays : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to track degradation products like 3-aminopropanone .
Advanced Research Question: How to design experiments to probe the mechanism of action (MoA) of this compound in enzyme inhibition?
Methodological Answer:
A multi-step approach is recommended:
Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
Docking Simulations : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., proteases or kinases).
Site-Directed Mutagenesis : Validate key residues (e.g., catalytic cysteines) by mutating binding pocket residues and measuring activity changes.
Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity (ΔG) and enthalpy changes (ΔH) .
Advanced Research Question: How to address discrepancies in toxicity profiles of this compound across in vitro and in vivo models?
Methodological Answer:
Discrepancies may stem from:
- Metabolic Differences : Use liver microsomes (human/rodent) to compare metabolite formation.
- Species-Specific ADME : Conduct pharmacokinetic studies (Cmax, AUC) in multiple species (e.g., mice, rats).
- Toxicogenomics : RNA-seq or proteomics can identify pathways (e.g., oxidative stress) activated in vivo but not in vitro.
- Dose Translation : Apply allometric scaling to reconcile in vitro IC₅₀ values with in vivo LD₅₀ .
Advanced Research Question: What computational methods predict the reactivity of this compound in novel chemical reactions?
Methodological Answer:
- Reactivity Descriptors : Calculate Fukui indices (electrophilicity/nucleophilicity) using Gaussian08.
- Transition State Modeling : Locate TS geometries with QST2/QST3 methods to predict reaction pathways.
- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to forecast regioselectivity in cross-coupling reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
